![molecular formula C21H16ClN5O3S B3003297 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 872860-45-2](/img/structure/B3003297.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3S and its molecular weight is 453.9. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound primarily revolves around its ability to inhibit specific kinases involved in cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine scaffold is known for mimicking ATP, allowing these compounds to effectively compete with ATP for binding at the active sites of kinases.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to the target compound have shown potent anti-proliferative activities against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Notably, a related compound exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against mutant EGFR (T790M) .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analyses indicated that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases. The increase in the BAX/Bcl-2 ratio further supports their role as apoptotic inducers .
2. Kinase Inhibition
The compound's structural features suggest it may act as an inhibitor for various kinases:
- EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine derivatives have been characterized as effective inhibitors of epidermal growth factor receptors (EGFR), which are crucial in many cancers .
- Dual Inhibition : Some derivatives have shown dual inhibition properties against both EGFR and vascular endothelial growth factor receptor 2 (VEGFR2), indicating their potential as multitargeted therapies .
3. Adenosine Receptor Affinity
Research has also highlighted that certain pyrazolo[3,4-d]pyrimidine compounds possess affinity for adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Compound Name | Activity Type | IC50 (µM) | Target | Reference |
---|---|---|---|---|
Compound 12b | Anti-proliferative | 0.016 | EGFR WT | |
Compound 5i | Dual EGFR/VEGFR2 Inhibitor | 0.3 | EGFR/VEGFR2 | |
Compound A | Adenosine Receptor Affinity | 19.2 | A1 Receptor |
Case Studies
Several case studies illustrate the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
Scientific Research Applications
Structural Characteristics
The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purine structures and interact with various biological targets. The presence of a thio group and a benzo[dioxin moiety enhances its pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activities by inhibiting key enzymes involved in cell proliferation. For instance:
- CDK2 Inhibition : The compound has been shown to selectively inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition can lead to the arrest of cancer cells at specific phases of the cell cycle, thereby reducing tumor growth .
- EGFR Inhibition : Similar derivatives have been synthesized and tested as epidermal growth factor receptor (EGFR) inhibitors. One derivative demonstrated potent anti-proliferative effects against A549 and HCT-116 cancer cell lines with IC50 values indicating strong efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with its biological targets. These studies support the hypothesis that the pyrazolo[3,4-d]pyrimidine scaffold can effectively occupy the ATP-binding sites of kinases like CDK2 and EGFR .
Case Study 1: Development of CDK2 Inhibitors
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized to evaluate their inhibitory effects on CDK2. The most potent compound showed an IC50 value significantly lower than that of existing CDK2 inhibitors, suggesting that modifications to the scaffold can enhance selectivity and potency .
Case Study 2: EGFR Targeting Compounds
In another study focused on EGFR inhibitors, several derivatives were synthesized based on the pyrazolo[3,4-d]pyrimidine structure. One compound exhibited remarkable selectivity against both wild-type and mutant forms of EGFR, indicating its potential use in overcoming resistance associated with traditional therapies .
Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name | Target Enzyme | IC50 (µM) | Activity Type |
---|---|---|---|
Compound 12b | EGFR WT | 0.016 | Inhibitor |
Compound X | CDK2 | 0.025 | Inhibitor |
Compound Y | EGFR T790M | 0.236 | Inhibitor |
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-13-2-1-3-15(8-13)27-20-16(10-25-27)21(24-12-23-20)31-11-19(28)26-14-4-5-17-18(9-14)30-7-6-29-17/h1-5,8-10,12H,6-7,11H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVFNGUPIZCIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.